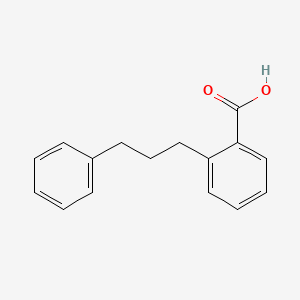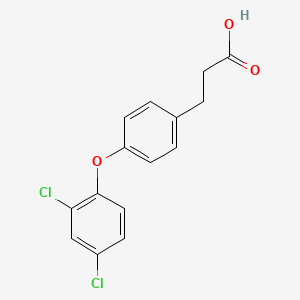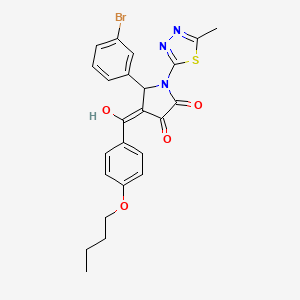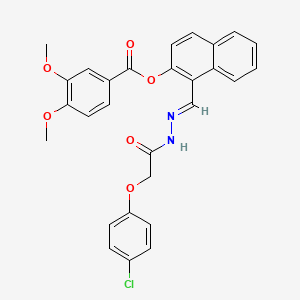
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane belongs to the class of dithiadiazinanes, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a six-membered ring. Its chemical structure is as follows:
Structure: Cl4C12H8N2S2
Preparation Methods
Synthetic Routes:
Chlorination of 1,4,2,5-dithiadiazinane: The compound can be synthesized by chlorinating 1,4,2,5-dithiadiazinane using chlorine gas or chlorinating agents. The reaction proceeds via electrophilic substitution at the nitrogen and sulfur atoms.
Friedel-Crafts Alkylation: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using chloromethylbenzene derivatives.
Industrial Production:
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is not commonly produced on an industrial scale due to its specialized applications.
Chemical Reactions Analysis
The compound undergoes various reactions:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorinated compound yields the corresponding amines.
Substitution: Nucleophilic substitution reactions occur at the nitrogen and sulfur atoms.
Common Reagents: Chlorine, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Major Products: Chlorinated derivatives, alkylated forms, and their intermediates.
Scientific Research Applications
3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane finds applications in:
Chemistry: As a precursor for functionalized dithiadiazinane derivatives.
Biology: Limited research, but potential use in bioconjugation studies.
Medicine: No direct medical applications reported.
Industry: Rarely used due to its specialized nature.
Mechanism of Action
The compound’s mechanism of action remains largely unexplored. its reactivity suggests potential interactions with biological targets or catalytic processes.
Comparison with Similar Compounds
While 3,3,6,6-Tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane is unique in its chlorinated and alkylated structure, similar compounds include other dithiadiazinanes and heterocyclic sulfur compounds.
Properties
CAS No. |
18715-75-8 |
|---|---|
Molecular Formula |
C16H14Cl4N2S2 |
Molecular Weight |
440.2 g/mol |
IUPAC Name |
3,3,6,6-tetrachloro-2,5-bis(4-methylphenyl)-1,4,2,5-dithiadiazinane |
InChI |
InChI=1S/C16H14Cl4N2S2/c1-11-3-7-13(8-4-11)21-15(17,18)24-22(16(19,20)23-21)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
UUILSIQOYGCVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SN(C(S2)(Cl)Cl)C3=CC=C(C=C3)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)

![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)


![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)


![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)



